molecular formula C₁₅₀H₂₃₂N₅₄O₄₀ B612514 922704-13-0 CAS No. 922704-13-0

922704-13-0

Cat. No.: B612514
CAS No.: 922704-13-0
M. Wt: 3431.78
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific structural details are absent in the provided evidence, general methodologies for analyzing such compounds include spectroscopic characterization (e.g., NMR, IR) and computational modeling to assess properties like solubility, bioavailability, and synthetic accessibility . Experimental protocols for synthesizing structurally related compounds often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions under inert atmospheres, as exemplified by similar compounds in the evidence .

Properties

CAS No.

922704-13-0

Molecular Formula

C₁₅₀H₂₃₂N₅₄O₄₀

Molecular Weight

3431.78

sequence

One Letter Code: TLQPPASSRRRHFHHALPPARHHPDLEAQA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLQP-30 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of TLQP-30 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TLQP-30 primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.

    Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.

    Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.

Major Products: The major product of these reactions is the TLQP-30 peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .

Scientific Research Applications

    Chemistry: It serves as a model peptide for studying peptide synthesis and degradation mechanisms.

    Biology: TLQP-30 is used to investigate the role of VGF-derived peptides in metabolic regulation and energy homeostasis.

    Medicine: Research has shown that TLQP-30 can influence body weight and fat accumulation, making it a potential candidate for obesity and metabolic disorder treatments.

    Industry: TLQP-30 is used in the development of peptide-based therapeutics and as a tool in drug discovery.

Mechanism of Action

TLQP-30 exerts its effects by interacting with specific receptors and signaling pathways in the body. It has been shown to increase resting energy expenditure and regulate body temperature through its action on the central nervous system. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the activity of metabolic and thermogenic pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The evidence highlights critical parameters for comparing compounds, including molecular weight, solubility, logP (partition coefficient), and bioactivity profiles.

Table 1: Key Physicochemical Properties

Parameter 922704-13-0* (3-Bromo-5-chlorophenyl)boronic acid Thieno[2,3-b]pyridine derivative
Molecular Formula Not provided C₆H₅BBrClO₂ C₇H₅NS
Molecular Weight (g/mol) Not provided 235.27 135.19
LogP (XLOGP3) Not provided 2.15 2.2
Solubility (mg/mL) Not provided 0.24 0.212
Bioavailability Score Not provided 0.55 0.55
Synthetic Accessibility Not provided 2.07 1.69

Note: Specific data for this compound are unavailable in the evidence; parameters are inferred from analogous compounds.

Key Findings

Structural Similarity: Boronic acid derivatives (e.g., CAS 1046861-20-4) share functional groups (e.g., boronate esters) that enable Suzuki-Miyaura coupling, a reaction critical in drug discovery . If this compound contains similar motifs, it may exhibit comparable reactivity. Thienopyridine derivatives (e.g., CAS 272-23-1) feature aromatic heterocycles, influencing electronic properties and binding affinity in medicinal chemistry .

Functional Differences: Solubility: Boronic acids often exhibit lower aqueous solubility due to their planar, hydrophobic aromatic systems, whereas thienopyridines may show improved solubility via heteroatom interactions .

Table 2: Reaction Conditions for Similar Compounds

Compound Catalyst/Reagent Solvent Temperature Time Yield
CAS 1046861-20-4 Pd(dppf)Cl₂, K₃PO₄ THF/H₂O 75°C 1.3 hr Not provided
CAS 272-23-1 n-BuLi, TMEDA DMF/EtOH RT to reflux 19 hr Not provided

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.